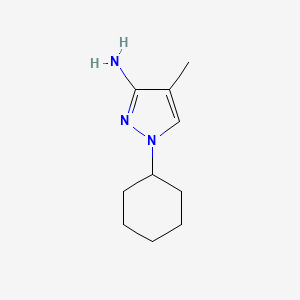
3,3,4-Trimethylpyrrolidine
Descripción general
Descripción
3,3,4-Trimethylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N . It has a molecular weight of 113.2 g/mol . This compound can be used for antihypertensive action .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3,3,4-Trimethylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 3,3,4-Trimethylpyrrolidine is characterized by a five-membered pyrrolidine ring . The structure is further defined by the presence of three methyl groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine compounds, including 3,3,4-Trimethylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .Physical And Chemical Properties Analysis
3,3,4-Trimethylpyrrolidine has a molecular weight of 113.2 g/mol . It is a heterocyclic organic compound with the molecular formula C7H15N . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Synthesis of Derivatives: 3,3,4-Trimethylpyrrolidine derivatives, such as cis- and trans-1,2,5-Trimethylpyrrolidines, have been synthesized and distinguished using NMR spectra and their rate of quaternization with methyl iodide. These compounds have shown potential anticholinergic properties (Ohki & Yoshino, 1968).
Molecular and Structural Studies
- Inversion Barrier Investigation: A study using density functional theory calculations highlighted the inversion barrier in coordinating and noncoordinating solvents for 2-lithio-N-formylpyrrolidine. It suggested that solvation and aggregation influence the racemization mechanism of alpha-aminoorganolithiums (Haeffner, Brandt, & Gawley, 2002).
Biomedical and Biophysical Applications
- Stable Free Radicals: 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a derivative of 3,3,4-Trimethylpyrrolidine, is a stable free radical used in magnetic resonance spectroscopy and imaging. It demonstrates high stability in biological systems and is reduction-resistant in various conditions (Dobrynin et al., 2021).
Chemical Modeling and Drug Design
- CHARMM General Force Field: The CHARMM General Force Field, used for simulating drug-target interactions, covers a wide range of chemical groups present in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidine (Vanommeslaeghe et al., 2009).
Catalysis and Synthetic Chemistry
- Cyclization Reactions: Studies on cyclization reactions of amino olefins have shown the formation of various pyrrolidine derivatives, including 3,3,4-Trimethylpyrrolidine. This process demonstrates marked regio and stereoselectivity (Ambuehl et al., 1978).
Direcciones Futuras
Pyrrolidine compounds, including 3,3,4-Trimethylpyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on these compounds will likely continue to explore their potential in the design of new drugs with different biological profiles .
Propiedades
IUPAC Name |
3,3,4-trimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCWTPEADRUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4-Trimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



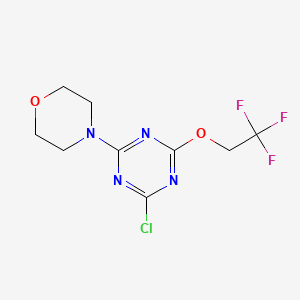
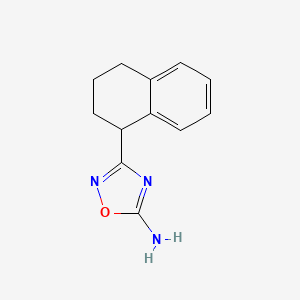
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
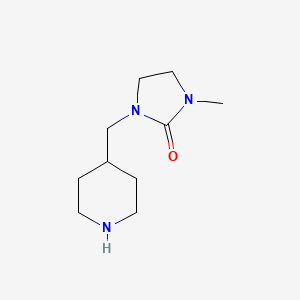
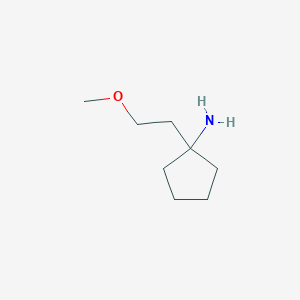


![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
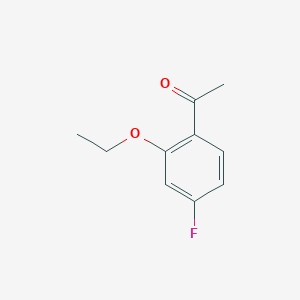
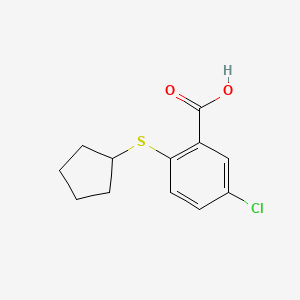
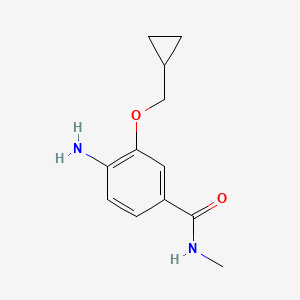
amine](/img/structure/B1454108.png)
amine](/img/structure/B1454109.png)
